molecular formula C11H18F2N4O8 B14003651 methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate CAS No. 82970-13-6

methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate

Katalognummer: B14003651
CAS-Nummer: 82970-13-6
Molekulargewicht: 372.28 g/mol
InChI-Schlüssel: HCXCMLHVKLGCJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate is a chemical compound known for its unique structure and properties It contains a carbamate group, which is a functional group commonly found in various organic compounds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate involves multiple steps. One common method includes the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced technologies such as high-pressure reactors and automated control systems ensures consistent quality and efficiency in the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The presence of difluoro and methoxycarbonylamino groups allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)ethyl]carbamate
  • Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)butyl]carbamate
  • Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)phenyl]carbamate

Uniqueness

Methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties

Eigenschaften

CAS-Nummer

82970-13-6

Molekularformel

C11H18F2N4O8

Molekulargewicht

372.28 g/mol

IUPAC-Name

methyl N-[2,2-difluoro-1,3,3-tris(methoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C11H18F2N4O8/c1-22-7(18)14-5(15-8(19)23-2)11(12,13)6(16-9(20)24-3)17-10(21)25-4/h5-6H,1-4H3,(H,14,18)(H,15,19)(H,16,20)(H,17,21)

InChI-Schlüssel

HCXCMLHVKLGCJE-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC(C(C(NC(=O)OC)NC(=O)OC)(F)F)NC(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.